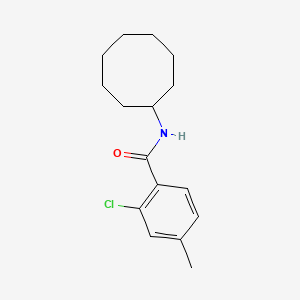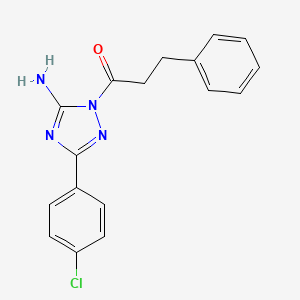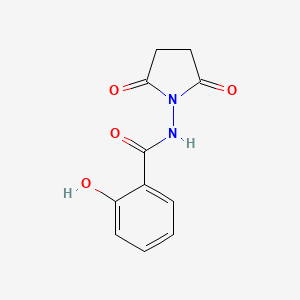
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CMT-3, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
科学的研究の応用
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been shown to have promising anti-tumor activity in various preclinical studies. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. Moreover, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for potential cancer treatments.
作用機序
The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the development and progression of cancer. By inhibiting MMP activity, this compound is thought to prevent the spread of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been found to have anti-inflammatory properties, which may contribute to its anti-tumor activity. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is its potency as an anti-tumor agent, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. Moreover, its selectivity for cancer cells and minimal toxicity in normal cells make it a safer alternative to traditional chemotherapy drugs. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help in the selection of patients for clinical trials. Moreover, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with promising anti-tumor activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of MMPs, which are enzymes that play a crucial role in cancer development and progression. This compound has several advantages as a tool for scientific research, including its potency and selectivity for cancer cells. However, its low solubility in water may limit its bioavailability and efficacy in vivo. Future research on this compound should focus on improving its synthesis methods, identifying biomarkers for patient selection, and exploring its potential as a therapeutic agent for other diseases.
合成法
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol and chloroacetyl chloride, followed by cyclization with sodium methoxide. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-9-7(13)5-4-6-8(9)17-11/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBUVHXUVBDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)



![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)


![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)